5-(6-Chloropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
Description
Introduction to 5-(6-Chloropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
Systematic Nomenclature and Structural Identification
The compound’s IUPAC name, This compound , reflects its fused bicyclic framework and substituents:
- Bicyclo[2.2.1]heptane : A norbornane-derived scaffold with bridgehead positions at carbons 1 and 4.
- 2-Oxa-5-aza : Indicates oxygen and nitrogen atoms at positions 2 and 5, respectively.
- 6-Chloropyrimidin-4-yl : A chlorinated pyrimidine ring attached to the bicyclic system via position 4.
Molecular formula : C$$9$$H$${10}$$ClN$$_3$$O
Molecular weight : 211.65 g/mol.
Structural Features:
- Bicyclic Core : The norbornane-like structure imposes rigidity, influencing conformational stability.
- Chloropyrimidine Moiety : Introduces electrophilic character at C-6, enabling nucleophilic substitution reactions.
- Heteroatom Placement : Oxygen and nitrogen atoms create hydrogen-bonding sites, critical for biological interactions.
Spectroscopic Data :
| Technique | Key Signals | Source |
|---|---|---|
| $$^1$$H NMR (DMSO-d6) | δ 4.56 (m, 1H), 4.60–4.96 (m, 3H), 3.20 (m, 3H), 2.32 (m, 1H) | |
| LC/MS (ESI+) | m/z 211.65 ([M+H]$$^+$$), retention time = 0.57 min |
Historical Context and Discovery Timeline
Early Developments (2000–2010):
- 2005 : Initial reports of 2-oxa-5-azabicyclo[2.2.1]heptane derivatives emerged in PubChem (CID 3614551), though functionalization at C-3/C-5 remained limited.
- 2009 : Chiral variants like (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane were synthesized, highlighting stereochemical control in bridged morpholine analogs.
Advancements in Functionalization (2015–2020):
- 2016 : Patent filings described 5-azabicyclo[2.2.1]heptane derivatives as intermediates for mTOR/PI3 kinase inhibitors, emphasizing their role in drug discovery.
- 2020 : Ambeed Inc. reported scalable syntheses of enantiopure (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride (CAS 31560-06-2), enabling access to C-5-substituted variants.
Recent Innovations (2021–Present):
- 2022 : A landmark study demonstrated C-3 disubstitution via N-acylpyrrole Diels-Alder reactions, yielding γ-aminobutyric acid (GABA) analogs with constrained backbones.
- 2023 : Palladium-catalyzed 1,2-aminoacyloxylation methods expanded access to oxygenated 2-azabicyclo[2.2.1]heptanes, including chloropyrimidine derivatives.
Key Synthetic Routes :
Properties
IUPAC Name |
5-(6-chloropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c10-8-2-9(12-5-11-8)13-3-7-1-6(13)4-14-7/h2,5-7H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXFZZYWAWUERA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C3=CC(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(6-Chloropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane is a complex organic compound characterized by its unique bicyclic structure, which includes both nitrogen and oxygen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C9H10ClN3O, with a molecular weight of approximately 211.65 g/mol. The presence of the chlorinated pyrimidine moiety is believed to contribute significantly to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H10ClN3O |
| Molecular Weight | 211.65 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1853228-04-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors involved in various disease pathways. Research indicates that it may exhibit kinase inhibition properties, which are crucial for regulating cellular functions and signaling pathways.
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively inhibit certain kinases implicated in cancer progression. For instance, a study reported that the compound showed promising inhibitory effects on specific cancer cell lines, suggesting its potential as an anticancer agent.
Case Studies
- Anticancer Activity : In a study focusing on the inhibition of B-cell lymphoma 6 (BCL6), a transcriptional repressor linked to diffuse large B-cell lymphoma (DLBCL), the compound was tested alongside other derivatives. The results indicated that modifications at the pyrimidine position significantly influenced the potency of inhibition, with some derivatives showing IC50 values in the nanomolar range, highlighting the importance of structural optimization in enhancing biological activity .
- Kinase Inhibition : Another investigation evaluated the compound's binding affinity towards various kinases using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). The findings revealed that it possesses a selective binding profile, which may lead to reduced off-target effects compared to other kinase inhibitors currently in use.
Structure–Activity Relationship (SAR)
The structure–activity relationship (SAR) analysis has been pivotal in understanding how different substituents on the pyrimidine ring affect the biological activity of this compound. For example, variations in halogen substitutions have shown to modulate both potency and selectivity towards target enzymes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrimidine Ring
5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
- Key Difference : A cyclopropyl group at the 2-position of the pyrimidine ring.
- This compound was discontinued commercially, suggesting challenges in synthesis or stability .
- Molecular Weight : 251.71 g/mol (identical to the parent compound).
6-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde
Modifications to the Bicyclic Core
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride
- Key Difference : Stereospecific (1S,4S) configuration and hydrochloride salt form.
- Impact : The hydrochloride salt improves aqueous solubility (e.g., ~50 mg/mL in water) and crystallinity. The (1S,4S) enantiomer is often preferred in drug discovery for optimal target engagement .
- Synthesis : Prepared via chiral starting materials like 4R-hydroxy-l-proline, ensuring enantiopurity .
3-Oxa-6-azabicyclo[3.1.1]heptane Derivatives
Salt and Functional Group Additions
2-Oxa-5-azabicyclo[2.2.1]heptane Oxalate
- Key Difference : Oxalate salt form.
- Impact: Higher molecular weight (189.17 g/mol, C₇H₁₁NO₅) and improved solubility in polar solvents. Oxalate’s acidity (pKa ~1.3) facilitates protonation in physiological conditions .
5-(2-Chloroethyl)-2-oxa-5-azabicyclo[2.2.1]heptane
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Purity | Salt Form |
|---|---|---|---|---|---|
| Target Compound | C₁₂H₁₄ClN₃O | 251.71 | 6-Chloropyrimidine | ≥95% | None |
| 5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-... | C₁₂H₁₄ClN₃O | 251.71 | 2-Cyclopropyl | ≥95% | None |
| (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane HCl | C₅H₁₀ClNO | 135.60 | None | 98% | Hydrochloride |
| 2-Oxa-5-azabicyclo[2.2.1]heptane oxalate | C₇H₁₁NO₅ | 189.17 | None | 95% | Oxalate |
Preparation Methods
General Synthetic Strategy
The preparation typically involves the nucleophilic substitution or coupling of a suitably functionalized chloropyrimidine derivative with the bicyclic amine (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane or its hydrochloride salt. The bicyclic amine acts as a nucleophile, displacing a leaving group on the pyrimidine ring, often under basic conditions and elevated temperature to facilitate ring closure and substitution.
Representative Preparation Procedure
A detailed example from experimental data involves:
-
- (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride
- 6-Chloropyrimidin-4-yl derivative or similar pyrimidine precursors
-
- Use of organic base such as triethylamine or N,N-diisopropylethylamine
- Solvent: tetrahydrofuran (THF) or other polar aprotic solvents
- Temperature: 100–140 °C
- Reaction time: 3–70 hours depending on substrate and conditions
- Molecular sieves may be used to maintain anhydrous conditions
-
- The bicyclic amine hydrochloride salt is mixed with the chloropyrimidine derivative in THF.
- Base is added to neutralize the hydrochloride and promote nucleophilic substitution.
- The reaction mixture is heated in a sealed tube or under reflux.
- After completion, the mixture is cooled, extracted, and purified by preparative HPLC or silica gel chromatography.
Experimental Data and Yields
| Entry | Starting Materials | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purification Method |
|---|---|---|---|---|---|---|---|
| 1 | (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane HCl + chloropyrimidine derivative | N,N-Diisopropylethylamine | THF | 100 | 70 | 62.8 | Prep-HPLC |
| 2 | Same as Entry 1 | N,N-Diisopropylethylamine | THF | 100 | 70 | 37.1 | Prep-HPLC |
| 3 | (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane HCl + chloropyrimidine derivative | Triethylamine | Sealed tube | 130 | 6 | 980 mg isolated | Silica gel chromatography |
| 4 | (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane HCl + imidazopyrimidine derivative | Triethylamine | Sealed tube | 140 | 4 | 750 mg isolated | Silica gel chromatography |
Note: Yields in entries 3 and 4 are reported as isolated mass rather than percentage yield.
Detailed Reaction Example
- Step 1: Preparation of the bicyclic amine intermediate
(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride is reacted with a chloropyrimidinyl substrate in the presence of triethylamine. The reaction is performed in a sealed tube at 130 °C for 6 hours. - Step 2: Workup involves dilution with water, extraction with ethyl acetate, drying over magnesium sulfate, and evaporation.
- Step 3: Purification by silica gel chromatography using an ethyl acetate/methanol (95:5) eluent yields the target compound as a white solid.
- Characterization: LC/MS and ^1H NMR confirm the structure and purity.
Analytical Data Supporting Preparation
- LC/MS: Molecular ion peaks consistent with the expected molecular weight (e.g., m/z 749.6 [M+H]^+ for related derivatives).
- [^1H NMR](pplx://action/followup): Multiplets and singlets corresponding to the bicyclic ring protons and pyrimidine aromatic protons, confirming substitution at the 6-chloropyrimidin-4-yl position.
- Purity: Preparative HPLC or chromatography ensures high purity suitable for further applications.
Notes on Reaction Optimization
- The choice of base influences yield and reaction rate; N,N-diisopropylethylamine and triethylamine are effective bases.
- Elevated temperatures (100–140 °C) and prolonged reaction times (up to 70 hours) may be necessary for complete conversion.
- Use of molecular sieves helps maintain anhydrous conditions, improving reaction efficiency.
- Sealed tube reactions prevent solvent loss and allow higher temperature operation.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value |
|---|---|
| Starting material | (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane HCl |
| Base | Triethylamine, N,N-diisopropylethylamine |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 100–140 °C |
| Reaction time | 3–70 hours |
| Purification | Preparative HPLC, Silica gel chromatography |
| Yield | 37%–63% (percentage), or isolated mass |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 5-(6-chloropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves coupling a bicyclic morpholine derivative (e.g., (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride) with a chloropyrimidine precursor. For example, nucleophilic aromatic substitution (SNAr) under microwave irradiation (140°C, 20 minutes) in acetonitrile with DIPEA as a base achieves efficient coupling . Optimization includes:
- Catalyst/base selection : Triethylamine or DIPEA enhances reaction efficiency.
- Solvent choice : Polar aprotic solvents (e.g., dioxane, NMP) improve solubility.
- Temperature control : Microwave-assisted heating reduces reaction time.
A representative yield table from literature:
| Reaction Step | Yield (%) | Conditions | Reference |
|---|---|---|---|
| SNAr coupling | 60–77% | DIPEA, MeCN, 140°C, 20 min |
Q. How can the structural integrity of this bicyclic compound be confirmed post-synthesis?
- Answer : Use a combination of analytical techniques:
- NMR spectroscopy : Look for characteristic shifts in the bicyclic framework (e.g., δ 4.54–4.61 ppm for oxa-azabicyclo protons ).
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ = 291.8 for intermediates ).
- X-ray crystallography : Resolves stereochemical ambiguities in the fused bicyclic system .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Answer : The hydrochloride salt form enhances aqueous solubility (>10 mg/mL in water). Stability studies show:
- pH stability : Stable in acidic buffers (pH 3–5) but hydrolyzes in basic conditions (pH > 8) due to pyrimidine ring susceptibility.
- Storage : Store at 2–8°C in desiccated, inert atmospheres to prevent degradation .
Advanced Research Questions
Q. How do structural modifications at the C-3 position of the bicyclic core influence biological activity?
- Answer : Substituents at C-3 (e.g., alkyl, aryl groups) modulate interactions with target receptors:
- Antimicrobial activity : Bulky aryl groups enhance binding to bacterial enzymes (e.g., Staphylococcus aureus dihydrofolate reductase) .
- Anticonvulsant effects : Methyl or ethyl groups improve blood-brain barrier penetration, as shown in PTZ-induced seizure models .
- Case study : Introducing a γ-aminobutyric acid (GABA) analog via C-3 acetic acid substitution mimics baclofen’s activity, reducing seizure frequency by 40% in murine models .
Q. What experimental approaches resolve contradictory data in receptor binding assays for this compound?
- Answer : Contradictions often arise from stereochemical variability or assay conditions. Mitigation strategies include:
- Enantiomer separation : Use chiral HPLC (e.g., Chiralpak IA column) to isolate (1S,4S) vs. (1R,4R) isomers .
- Binding assay standardization : Fix ionic strength (150 mM NaCl) and temperature (25°C) to minimize variability .
- Orthogonal validation : Combine surface plasmon resonance (SPR) with radioligand displacement assays to confirm affinity values .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Answer :
- Docking studies : Use Schrödinger Suite or AutoDock Vina to predict interactions with kinase domains (e.g., EGFR, CDK2). For example, the chloropyrimidine moiety forms a critical hydrogen bond with Thr766 in EGFR .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives with low RMSD (<2 Å) .
- QSAR models : Correlate substituent electronegativity (Hammett σ values) with IC50 data to optimize inhibitory potency .
Methodological Notes
- Data Contradiction Analysis : Always cross-reference synthetic yields and bioactivity data across multiple batches to account for stereochemical impurities or solvent residue effects .
- Advanced Characterization : For ambiguous NMR signals, employ 2D techniques (e.g., HSQC, NOESY) to resolve overlapping peaks in the bicyclic region .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
